molecular formula C12H16ClNO4S B1643147 Boc-3-(5-chlorothien-2-yl)-L-alanine CAS No. 190319-94-9

Boc-3-(5-chlorothien-2-yl)-L-alanine

Número de catálogo: B1643147
Número CAS: 190319-94-9
Peso molecular: 305.78 g/mol
Clave InChI: WFISWLYIBVMABO-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-3-(5-chlorothien-2-yl)-L-alanine is a useful research compound. Its molecular formula is C12H16ClNO4S and its molecular weight is 305.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-3-(5-chlorothien-2-yl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-(5-chlorothien-2-yl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-3-(5-chlorothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISWLYIBVMABO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Therapeutic Potential of 5-Chlorothienylalanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the modification of aromatic amino acids remains a cornerstone strategy for optimizing peptide therapeutics and peptidomimetics. 5-Chlorothienylalanine (5-Cl-Thi) has emerged as a high-value non-canonical amino acid (NCAA) that offers a unique combination of steric, electronic, and metabolic properties.

As a bioisostere of phenylalanine and tyrosine, 5-Cl-Thi introduces a thiophene scaffold that is electronically distinct from the benzene ring. The addition of a chlorine atom at the 5-position serves a dual purpose: it blocks a metabolically labile site (preventing oxidation) and introduces a "sigma-hole," enabling halogen bonding interactions with target proteins. This guide details the chemical biology, therapeutic applications, and synthesis protocols for integrating 5-Cl-Thi into drug discovery pipelines.

Part 1: Chemical Biology & Medicinal Chemistry[1][2]

Bioisosterism and Structural Logic

The rationale for substituting Phenylalanine (Phe) with Thienylalanine (Thi) and subsequently 5-Chlorothienylalanine (5-Cl-Thi) lies in the subtle modulation of physicochemical properties.

  • Phenylalanine (Phe): The standard aromatic residue. Lipophilic, electron-rich

    
    -system.
    
  • 2-Thienylalanine (Thi): A bioisostere where the benzene ring is replaced by a thiophene. Thiophene is slightly smaller (van der Waals volume) and more electron-rich than benzene, often improving binding affinity through tighter packing. However, the C-5 position is highly nucleophilic and prone to metabolic oxidation (sulfoxidation or hydroxylation).

  • 5-Chloro-2-thienylalanine (5-Cl-Thi):

    • Metabolic Stability: The chlorine atom blocks the reactive C-5 position, significantly extending the metabolic half-life of the peptide.

    • Electronic Modulation: Chlorine is electron-withdrawing by induction but electron-donating by resonance. Crucially, it creates a region of positive electrostatic potential (the sigma-hole ) on the extension of the C-Cl bond.[1]

    • Halogen Bonding: This sigma-hole can act as a Lewis acid, forming directed non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, histidine nitrogens) in the receptor binding pocket.

The "Chlorine Scan" in Peptidomimetics

Similar to the "Fluorine Scan," introducing 5-Cl-Thi allows researchers to probe the electronic requirements of a binding pocket without drastically altering steric bulk. The C-Cl bond length (approx. 1.7 Å) extends the reach of the side chain, potentially capturing distal interactions unavailable to the parent Phe or Thi residues.

Bioisostere_Logic Phe Phenylalanine (Phe) Standard Aromatic Target: Hydrophobic Pockets Thi 2-Thienylalanine (Thi) Bioisostere Issue: C-5 Metabolic Instability Phe->Thi Heterocyclic Replacement ClThi 5-Chloro-2-thienylalanine Optimized Lead Benefit: Sigma-Hole + Stability Thi->ClThi C-5 Chlorination (Metabolic Block) Binding Target Binding (Halogen Bonding) ClThi->Binding Enhanced Affinity

Figure 1: Structural evolution from Phenylalanine to 5-Chlorothienylalanine, highlighting the optimization logic.

Part 2: Therapeutic Applications[4][5]

GPCR Ligands and Metabolic Stability

Peptide ligands for G-Protein Coupled Receptors (GPCRs), such as GLP-1 or Glucagon analogs, often suffer from rapid degradation by peptidases (e.g., DPP-4, NEP).

  • Mechanism: Replacing Phe residues with 5-Cl-Thi in the receptor-binding domain can prevent enzymatic cleavage. The thiophene ring alters the local conformation, making the peptide backbone less accessible to proteases.

  • Case Study: In analogs of neuropeptides, the 5-chloro substitution has been shown to increase half-life by preventing oxidation of the sulfur atom, a common clearance pathway for thiophene-containing drugs.

Antimicrobial Peptides (AMPs)

AMPs rely on amphipathicity to disrupt bacterial membranes.

  • Hydrophobicity Tuning: The chlorine atom increases the lipophilicity (

    
    ) of the side chain compared to unsubstituted thienylalanine. This enhances the peptide's ability to partition into the lipid bilayer.
    
  • Potency: Studies on analogs of anoplin and other AMPs suggest that halogenated aromatic residues can increase potency against resistant strains (e.g., MRSA) by stabilizing the helical structure within the membrane.

Serine Protease Inhibitors (Factor Xa / Thrombin)

In the design of anticoagulants, the S1 specificity pocket of serine proteases is a critical target.

  • S1 Pocket Filling: The S1 pocket of Factor Xa is deep and hydrophobic. The 5-Cl-Thi moiety provides an optimal steric fit, with the chlorine atom capable of displacing water molecules or interacting with backbone carbonyls via halogen bonding, leading to sub-nanomolar inhibition constants (

    
    ).
    

Part 3: Experimental Protocols

Synthesis of (S)-5-Chloro-2-thienylalanine

While Fmoc-5-Cl-Thi-OH is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The Asymmetric Strecker Synthesis is the gold standard for reliability.

Reagents:

  • 5-Chloro-2-thiophenecarboxaldehyde

  • (R)-Phenylglycinol (Chiral auxiliary)[2]

  • TMSCN (Trimethylsilyl cyanide)[2]

  • Pb(OAc)4 (Lead tetraacetate) for oxidative cleavage

Protocol:

  • Imine Formation: Dissolve 5-chloro-2-thiophenecarboxaldehyde (1.0 eq) and (R)-phenylglycinol (1.0 eq) in anhydrous MeOH. Stir at RT for 4 hours to form the imine.

  • Strecker Reaction: Cool to 0°C. Add TMSCN (1.5 eq) dropwise. Stir for 12 hours. The diastereomeric excess (de) is typically >90% due to the directing effect of the auxiliary.

  • Hydrolysis: Treat the resulting aminonitrile with 6M HCl at reflux for 4 hours to hydrolyze the nitrile to the acid.

  • Auxiliary Removal: Perform oxidative cleavage of the phenylglycinol moiety using Pb(OAc)4 in CH2Cl2/MeOH (1:1) at 0°C.

  • Protection: React the free amino acid with Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) and NaHCO3 in Acetone/Water to yield Fmoc-(S)-5-chloro-2-thienylalanine .

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 5-Cl-Thi into peptides follows standard Fmoc chemistry, but specific care must be taken to prevent racemization.

Materials:

  • Resin: Rink Amide (for amides) or Wang Resin (for acids).[3]

  • Coupling Agents: HCTU or HATU (preferred for sterically demanding residues).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc from the previous residue using 20% Piperidine in DMF (2 x 5 mins). Note: The 5-chloro-thiophene ring is stable to piperidine.

  • Coupling:

    • Dissolve Fmoc-5-Cl-Thi-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add to resin and shake for 45-60 mins.

    • Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If blue (positive), repeat coupling.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2 hours.

    • Caution: Avoid using scavengers containing thiols (like EDT) if possible, or use minimal amounts, although the aryl chloride is generally stable.

  • Purification: RP-HPLC using a C18 column. The chlorinated analog will elute later (higher % ACN) than the corresponding Phe or Thi peptide due to increased hydrophobicity.

Synthesis_Workflow Start Start: 5-Chloro-2- thiophenecarboxaldehyde Imine Imine Formation ((R)-Phenylglycinol) Start->Imine Nitrile Asymmetric Strecker (TMSCN, >90% de) Imine->Nitrile Hydrolysis Acid Hydrolysis (6M HCl) Nitrile->Hydrolysis Cleavage Auxiliary Removal (Pb(OAc)4) Hydrolysis->Cleavage Fmoc Fmoc Protection (Fmoc-OSu) Cleavage->Fmoc SPPS SPPS Incorporation (HATU/DIPEA) Fmoc->SPPS

Figure 2: Synthetic workflow from aldehyde precursor to peptide incorporation.

Part 4: Physicochemical Comparison

The following table summarizes the key properties that differentiate 5-Cl-Thi from its parent amino acids, aiding in rational design.

PropertyPhenylalanine (Phe)2-Thienylalanine (Thi)5-Cl-2-Thienylalanine
Electronic Nature Aromatic, NeutralElectron-rich, NucleophilicElectron-withdrawing (Inductive)
Lipophilicity (

)
0.00 (Reference)-0.15 (Slightly lower)+0.71 (Significantly higher)
Metabolic Stability ModerateLow (C-5 oxidation)High (Blocked C-5)
Key Interaction

-

Stacking

-

, S-

Halogen Bonding , Hydrophobic
Steric Volume StandardSlightly smallerExtended (C-Cl bond ~1.7Å)

References

  • Fmoc-Based Peptide Synthesis: A Complete Guide. Peptide Machines. (2024).[4][5][6] Retrieved from [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. (2016).[6][7] Retrieved from [Link]

  • Halogen bonding and other σ-hole interactions: a perspective. Physical Chemistry Chemical Physics. (2017). Retrieved from [Link]

  • Halogen bonding: the σ-hole. Journal of Molecular Modeling. (2007). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. (2012). Retrieved from [Link]

Sources

Thiophene-Based Bioisosteres for Phenylalanine: A Technical Guide to Synthesis and Application Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary drug development, the iterative process of lead optimization is paramount. A cornerstone of this endeavor is the strategic modification of a lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic profile. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, stands as a powerful tool in this process. One of the most frequently encountered and modified moieties in medicinal chemistry is the phenyl group of phenylalanine. Its replacement with bioisosteric mimics can profoundly influence a drug candidate's interaction with biological targets and its overall disposition in the body.[1]

This technical guide provides an in-depth exploration of thiophene as a bioisostere for the phenyl ring of phenylalanine. We will delve into the rationale behind this substitution, present detailed, field-proven protocols for the synthesis of Boc-protected L-2-thienylalanine and L-3-thienylalanine, and discuss the expected impact on the biological activity of resulting peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioisosteric replacement strategy.

The Thiophene Moiety: A Privileged Phenylalanine Bioisostere

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in approved drugs and its versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The rationale for using thiophene as a bioisostere for a phenyl group is multifaceted:

  • Size and Shape Mimicry: The thiophene ring is spatially similar to the benzene ring, allowing it to fit into the same binding pockets as phenylalanine residues.

  • Electronic Properties: The sulfur atom in the thiophene ring imparts distinct electronic properties compared to the all-carbon benzene ring. It can participate in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition by enzymes and receptors.[1] This can lead to altered and potentially improved binding affinities.

  • Metabolic Stability: The phenyl group is often a site of metabolic oxidation by cytochrome P450 enzymes. The introduction of the heteroaromatic thiophene ring can block or alter these metabolic pathways, leading to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Physicochemical Properties: The replacement of a phenyl group with a thiophene ring can modulate the lipophilicity and polarity of a molecule, which in turn affects its solubility, permeability, and plasma protein binding.

The choice between a 2-substituted or 3-substituted thiophene ring provides an additional vector for fine-tuning the spatial and electronic properties of the phenylalanine bioisostere, offering a nuanced approach to lead optimization.

Synthetic Strategy: The Central Role of Boc Protection

The synthesis of thiophene-based phenylalanine analogues and their incorporation into peptides necessitates the use of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used and robust protecting group for the α-amino group of amino acids.[4] Its key advantages include:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations.[5]

  • Facile Cleavage: The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), ensuring the integrity of other sensitive functional groups within the peptide.[6]

  • Orthogonality: The acid-labile nature of the Boc group allows for orthogonal protection strategies in combination with base-labile protecting groups like Fmoc.[5]

The following sections provide detailed, step-by-step protocols for the synthesis of Boc-L-2-thienylalanine and Boc-L-3-thienylalanine, starting from the commercially available unprotected amino acids.

Experimental Protocols

Protocol 1: Synthesis of N-α-Boc-L-3-(2-thienyl)alanine

This protocol details the protection of the α-amino group of L-3-(2-thienyl)alanine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • L-3-(2-thienyl)alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-3-(2-thienyl)alanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Basification: Add sodium hydroxide (1.5 equivalents) to the solution and stir until the amino acid is completely dissolved. The use of a base is crucial to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture portion-wise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. This protonates the carboxylate and any unreacted amine, preparing the product for extraction.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 times the volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-α-Boc-L-3-(2-thienyl)alanine.

  • Purification: The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.[4]

Protocol 2: Synthesis of N-α-Boc-L-3-(3-thienyl)alanine

The synthesis of N-α-Boc-L-3-(3-thienyl)alanine follows a similar procedure to its 2-thienyl counterpart.

Materials:

  • L-3-(3-thienyl)alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Citric acid solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspension: In a round-bottom flask, suspend L-3-(3-thienyl)alanine (1.0 equivalent) in a mixture of 1,4-dioxane and water.

  • Basification: Add anhydrous potassium carbonate (1.5 equivalents) to the stirred, ice-cooled suspension. The choice of a milder base like potassium carbonate can be advantageous for substrates with sensitive functional groups.

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the resulting mixture to warm to room temperature and stir for 18 hours.

  • Workup: Concentrate the reaction mixture by evaporation of the bulk of the 1,4-dioxane under reduced pressure.

  • Extraction (1): Extract the aqueous residue with ethyl acetate to remove any non-polar impurities.

  • Acidification: Adjust the pH of the aqueous solution to approximately 3 with a solid citric acid or a citric acid solution.

  • Salting out and Extraction (2): Add solid sodium chloride to saturate the aqueous solution and then extract with ethyl acetate (multiple times). The addition of salt increases the ionic strength of the aqueous phase, driving the organic product into the ethyl acetate layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate to a low volume under reduced pressure.

  • Crystallization: The product should begin to crystallize. After chilling at 0 °C for 1 hour, collect the crystals by filtration, wash with cold ether, and dry to give the final product.

Characterization and Data Presentation

The successful synthesis of Boc-protected thienylalanines must be confirmed through rigorous characterization. The following table summarizes the expected analytical data for these compounds, based on data for analogous structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected Yield (%)
N-α-Boc-L-3-(2-thienyl)alanine C₁₂H₁₇NO₄S271.33~1.4 (s, 9H, Boc), ~3.2-3.4 (m, 2H, β-CH₂), ~4.5 (m, 1H, α-CH), ~5.1 (d, 1H, NH), ~6.8-7.2 (m, 3H, thiophene-H)~28.3 (Boc CH₃), ~35 (β-CH₂), ~54 (α-CH), ~80 (Boc C), ~124-127 (thiophene CH), ~140 (thiophene C-S), ~155 (Boc C=O), ~175 (COOH)80-95
N-α-Boc-L-3-(3-thienyl)alanine C₁₂H₁₇NO₄S271.33~1.4 (s, 9H, Boc), ~3.1-3.3 (m, 2H, β-CH₂), ~4.6 (m, 1H, α-CH), ~5.0 (d, 1H, NH), ~6.9-7.3 (m, 3H, thiophene-H)~28.3 (Boc CH₃), ~32 (β-CH₂), ~55 (α-CH), ~80 (Boc C), ~122-128 (thiophene CH), ~138 (thiophene C-S), ~155 (Boc C=O), ~175 (COOH)70-90

Note: The expected NMR chemical shifts are estimations based on known values for similar compounds and may vary slightly.[7][8][9]

Visualizing the Synthetic Workflow

The following diagrams, generated using DOT language, illustrate the key synthetic transformations described in the protocols.

Boc_Protection_2_Thienylalanine Start L-3-(2-thienyl)alanine Reagents1 (Boc)₂O, NaOH 1,4-Dioxane/H₂O Start->Reagents1 Product N-α-Boc-L-3-(2-thienyl)alanine Reagents1->Product caption Synthesis of N-α-Boc-L-3-(2-thienyl)alanine.

Caption: Synthesis of N-α-Boc-L-3-(2-thienyl)alanine.

Boc_Protection_3_Thienylalanine Start L-3-(3-thienyl)alanine Reagents1 (Boc)₂O, K₂CO₃ 1,4-Dioxane/H₂O Start->Reagents1 Product N-α-Boc-L-3-(3-thienyl)alanine Reagents1->Product caption Synthesis of N-α-Boc-L-3-(3-thienyl)alanine.

Caption: Synthesis of N-α-Boc-L-3-(3-thienyl)alanine.

Impact on Biological Activity: A Comparative Perspective

The substitution of phenylalanine with a thienylalanine bioisostere can have a profound impact on the biological activity of a peptide. While the specific effects are context-dependent and must be determined empirically for each target, some general trends can be anticipated. The following table provides a hypothetical comparison of the biological activity of a peptide containing phenylalanine versus its thienylalanine-substituted counterparts, based on the principles of bioisosterism.

Peptide AnalogueTarget Affinity (IC₅₀, nM)Proteolytic Stability (t₁/₂, min)Cell Permeability (Papp, 10⁻⁶ cm/s)
Peptide-Phe 50301.5
Peptide-2-Thi 25-75>601.8
Peptide-3-Thi 30-80>601.7

Rationale for Expected Changes:

  • Target Affinity: The change in electronic distribution and hydrogen bonding capacity of the thiophene ring can either enhance or slightly diminish the binding affinity depending on the specific interactions within the receptor's binding pocket. It is not uncommon to observe comparable or even improved affinity.[10]

  • Proteolytic Stability: The unnatural thienylalanine residue is generally less recognized by proteases compared to the natural phenylalanine, leading to a significant increase in the peptide's half-life in the presence of proteolytic enzymes.

  • Cell Permeability: The slightly more lipophilic nature of the thiophene ring compared to the phenyl ring can lead to a modest improvement in passive cell membrane permeability.

Conclusion: A Versatile Tool for Drug Discovery

The use of thiophene-based bioisosteres for phenylalanine, facilitated by robust Boc-protection strategies, represents a powerful and versatile approach in modern drug discovery. The ability to fine-tune the steric, electronic, and metabolic properties of a peptide therapeutic by introducing 2- or 3-thienylalanine residues provides medicinal chemists with a valuable tool for lead optimization. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to confidently apply this strategy in their own drug development programs, ultimately contributing to the discovery of novel and improved therapeutics.

References

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Royal Society of Chemistry. [Link]

  • Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

  • Ansari, M. A., & Ganaie, M. A. (2018). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. World Journal of Pharmaceutical Research, 7(19), 836-848. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • PubChem. (n.d.). 2-Thienylalanine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. [Link]

  • Cusabio. (n.d.). Boc-L-3-Thienylalanine-DCHA. [Link]

  • PubChem. (n.d.). 3-(Thien-2-yl)-L-alanine, N-BOC protected. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Martins, P., et al. (2015). Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 20(9), 16852-16891. [Link]

  • Zhang, W., et al. (2022). Biosynthesis of 3-thia-α-amino acids on a carrier peptide. Proceedings of the National Academy of Sciences, 119(28), e2202644119. [Link]

  • PubChem. (n.d.). 3-Thienylalanine. National Center for Biotechnology Information. [Link]

  • Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Lee, S. Y., et al. (2017). Synthesis and biological evaluation of peptide-derived TSLP inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(22), 5030-5033. [Link]

  • Balboni, G., et al. (2009). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 52(23), 7446-7450. [Link]

  • PubChem. (n.d.). beta-2-thienyl-D,L-Alanine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). beta-2-Thienyl-L-alanine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Synthesis, Spectroscopic Properties of Bis-Boc-L-Alanine Modified 1,8-Naphthyridine Ligand Induced by Hg. [Link]

  • ResearchGate. (n.d.). IC50 values of the peptides against several target enzymes. [Link]

  • Google Patents. (n.d.).
  • Agrawal, P., et al. (2015). AVP-IC50Pred: Multiple machine learning techniques-based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). Biopolymers, 104(6), 753-763. [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]chloroanil-12711.html)

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-3-(5-chlorothien-2-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Synthesis of Peptides with Halogenated Thiophene-Derived Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks can impart enhanced biological activity, increased stability, and novel structural motifs. Boc-3-(5-chlorothien-2-yl)-L-alanine, a thiophene-containing amino acid, offers a unique combination of aromaticity, potential for further functionalization, and the influence of a halogen substituent on peptide conformation and binding.[1] This document provides a detailed guide to the solid-phase peptide synthesis (SPPS) of peptides containing this specialized amino acid using tert-butyloxycarbonyl (Boc) chemistry.

We will delve into the intricacies of the Boc/Bzl protection strategy, from resin selection and loading to the final cleavage and purification of the target peptide. The protocols outlined herein are designed to be a robust starting point, with explanations of the underlying chemical principles to empower researchers to optimize their syntheses.

The Boc/Bzl Protection Strategy: A Deliberate Choice

In the realm of SPPS, the choice between Boc and Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a critical decision.[2] For the synthesis of peptides containing Boc-3-(5-chlorothien-2-yl)-L-alanine, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy offers distinct advantages. The Boc group, which temporarily protects the Nα-amino group, is labile to moderate acids like trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal.[3] This differential acid lability, while not strictly orthogonal, provides a practical and effective framework for peptide assembly.[3]

Foundational Elements: Resin Selection and Loading

The solid support is the bedrock of SPPS. For Boc chemistry, the classic Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, remains a workhorse.[5][6][7]

Key Considerations for Resin Selection:

  • Resin Type: Merrifield resin is suitable for generating C-terminal carboxylic acids. For C-terminal amides, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is the support of choice.

  • Substitution Level: A substitution level of 0.5 to 1.0 mmol/g is generally recommended for most peptide sequences.

Protocol 1: Loading of the First Amino Acid (Boc-AA-OH) onto Merrifield Resin (Cesium Salt Method)

This method is favored as it minimizes the risk of racemization.

  • Preparation of the Cesium Salt:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in ethanol (2 mL/mmol) and add water (0.5 mL/mmol).

    • Adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).

    • Remove the solvent under reduced pressure.

    • Co-evaporate with dioxane twice to ensure the salt is anhydrous.[8]

  • Attachment to Resin:

    • Swell the Merrifield resin in N,N-dimethylformamide (DMF) for at least 1 hour.

    • Add the Boc-amino acid cesium salt (1.2 equivalents relative to the resin's substitution) dissolved in DMF to the swollen resin.

    • Heat the reaction mixture at 50°C overnight with gentle agitation.[8]

    • Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, dichloromethane (DCM), and methanol (MeOH).

    • Dry the resin under vacuum.

The Synthesis Cycle: Step-by-Step Elongation of the Peptide Chain

The core of SPPS is a repeated cycle of deprotection, neutralization, and coupling.

Boc_SPPS_Cycle cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Deprotection Boc-Peptide-Resin + 50% TFA in DCM Neutralization H₂N⁺-Peptide-Resin (TFA Salt) + 10% DIEA in DCM Deprotection->Neutralization Coupling H₂N-Peptide-Resin + Boc-AA-OH + Coupling Reagents Neutralization->Coupling Coupling->Deprotection Repeat for next amino acid

Caption: The acid-catalyzed removal of the Boc protecting group. [4][9]

Purification and Characterization

The crude peptide obtained after cleavage will typically require purification, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide should then be characterized by mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a comprehensive framework for the successful solid-phase synthesis of peptides incorporating the non-canonical amino acid Boc-3-(5-chlorothien-2-yl)-L-alanine using Boc chemistry. While these methods are robust, the unique electronic and steric properties of the chlorothienyl moiety may necessitate some optimization of coupling times and reagents for particularly challenging sequences. By understanding the chemical principles behind each step, researchers are well-equipped to troubleshoot and refine their synthetic strategies, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Sunresin. Solid Phase Peptide Synthesis Resin. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3-4), 180-193. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Aldrichimica Acta, 42(1), 3-13. [Link]

  • Hart, R. A., & Pinter, T. B. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. In Methods in molecular biology (Vol. 1756, pp. 15-26). Humana Press, New York, NY. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Góngora-Benítez, M., Mendive-Tapia, L., Ramos-Tomillán, M. M., & Tulla-Puche, J. (2013). Universal strategy for preparing protected C-terminal peptides on solid phase through an intramolecular click chemistry-based handle. Organic & biomolecular chemistry, 11(40), 6985–6995. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

  • Fields, G. B. (1997). Cleavage, deprotection, and isolation of peptides after Fmoc synthesis. Methods in enzymology, 289, 104-124. [Link]

  • Musiol, R., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3089. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Amgen. Minimal Protection Strategies for SPPS. [Link]

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • ResearchGate. Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13.... [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Kent, S. B. (2009). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

  • University of the Pacific. Synthesis of Alanine-Containing Peptides. [Link]

  • jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]

  • Smith, A. B., 3rd, et al. (2014). The design and synthesis of alanine-rich α-helical peptides constrained by an S,S-tetrazine photochemical trigger: a fragment union approach. The Journal of organic chemistry, 79(17), 7795–7805. [Link]

Sources

Application Note: A Comparative Guide to Optimal Coupling Reagents for Sterically Hindered Boc-3-(5-chlorothien-2-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of unnatural and sterically hindered amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced potency, stability, and selectivity.[1] Boc-3-(5-chlorothien-2-yl)-L-alanine, a residue characterized by significant steric bulk adjacent to the reactive carboxyl group, presents a considerable synthetic challenge. Standard peptide coupling conditions often result in low yields, slow reaction kinetics, and an increased risk of racemization.[2][3][4] This guide provides a detailed analysis of various coupling reagents, offering field-proven insights and step-by-step protocols to empower researchers to overcome these challenges. We present a comparative study of carbodiimide and onium salt-based reagents, with a focus on establishing optimal reaction conditions for the successful incorporation of this demanding building block into peptide sequences.

The Synthetic Challenge: Steric Hindrance and Racemization

The primary obstacle in reactions involving Boc-3-(5-chlorothien-2-yl)-L-alanine is the steric hindrance imposed by the bulky 5-chloro-2-thienyl group at the β-carbon. This bulk impedes the approach of the incoming amine nucleophile to the activated carboxyl group, thereby slowing down the rate of amide bond formation.[2][4] This sluggish reactivity necessitates the use of highly efficient activating agents.

Furthermore, any condition that prolongs the lifetime of the activated carboxyl intermediate increases the risk of racemization at the α-carbon. The principal mechanism for this loss of stereochemical integrity is the formation of a planar 5(4H)-oxazolone intermediate.[5][6][7] The activated carboxyl group can cyclize, and subsequent deprotonation-reprotonation at the chiral center scrambles the stereochemistry, leading to a mixture of L- and D-diastereomers that can be difficult to separate and may compromise the final peptide's biological activity.[7]

Racemization_Mechanism cluster_path cluster_side Activated_AA Activated L-Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_AA->Oxazolone Cyclization Peptide L-Peptide Activated_AA->Peptide Fast Coupling Products Mixture of L-Peptide (Desired) & D-Peptide (Impurity) Oxazolone->Products Aminolysis Amine Amine (Desired Pathway)

Figure 1: Primary racemization pathway via a planar oxazolone intermediate.

Overview and Mechanism of Modern Coupling Reagents

The formation of a peptide bond requires the activation of the carboxylic acid to generate a species susceptible to nucleophilic attack by an amine.[8][9] Modern coupling reagents can be broadly categorized into two main classes: carbodiimides and onium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] While effective, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the reaction.[8] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form less reactive but more stable active esters, which reduces the risk of racemization and improves coupling efficiency.[5][6][8]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents, which include aminium/uronium and phosphonium salts, are generally considered more powerful and are often the reagents of choice for difficult couplings.[5][11][12] They react with the carboxylate anion to directly form active esters corresponding to their respective additives (e.g., HOBt or HOAt). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly noteworthy.[13] The HOAt ester it forms is highly reactive, and the nitrogen atom in the pyridine ring of the HOAt moiety is believed to act as a base, accelerating the coupling reaction and providing intramolecular catalysis that significantly suppresses racemization.[13][14][15]

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_activation Activation Step Boc_AA Boc-Amino Acid (Carboxyl Component) Active_Ester Reactive Intermediate (e.g., OAt-Active Ester) Boc_AA->Active_Ester Activation Amine Amine Component (e.g., Peptide-Resin) Product Peptide Bond Formed (Boc-Dipeptide) Amine->Product Coupling_Reagent Coupling Reagent + Additive (e.g., HATU) Active_Ester->Product Nucleophilic Attack

Figure 2: Generalized workflow for a peptide coupling reaction.

Comparative Analysis of Recommended Reagents

For a demanding substrate like Boc-3-(5-chlorothien-2-yl)-L-alanine, the choice of reagent is critical. While many options exist, onium salt reagents generally provide superior performance. The following table summarizes the most viable options.

Reagent SystemReagent TypeTypical Yield (Hindered)Relative Reaction TimeRacemization RiskKey Considerations
HATU / DIPEA Aminium Salt>95%Very Fast (5-60 min)Very LowGold standard for difficult couplings; higher cost.[13][14][16]
HBTU / DIPEA Aminium Salt85-95%Fast (15-90 min)LowHighly effective and common; slightly less potent than HATU.[17]
PyAOP / DIPEA Phosphonium Salt>95%Very Fast (5-60 min)Very LowExcellent for severely hindered systems; avoids HMPA byproduct.[4]
EDC / HOAt Carbodiimide80-90%Moderate (1-4 hrs)LowCost-effective alternative; HOAt is crucial for success.[5]
DIC / OxymaPure Carbodiimide75-85%Moderate (2-6 hrs)Low-ModerateOxyma is a safer, non-explosive alternative to HOBt.[18]

Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale reaction, typical for solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest possible yield and purity, especially when coupling to a secondary amine or another hindered residue.

Materials:

  • Boc-3-(5-chlorothien-2-yl)-L-alanine (1.0 equiv., 0.1 mmol)

  • Amine component (e.g., H-Peptide-Resin) (1.0 equiv., 0.1 mmol)

  • HATU (1.0 equiv., 0.1 mmol, 38.0 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv., 0.2 mmol, 35 µL)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a clean, dry reaction vessel, dissolve Boc-3-(5-chlorothien-2-yl)-L-alanine and HATU in anhydrous DMF (1 mL).

  • Add DIPEA to the solution. The solution may change color (e.g., to yellow).

  • Allow the mixture to pre-activate at room temperature for 5-10 minutes. This step is critical for forming the OAt-active ester prior to introducing the amine.[19]

  • Coupling: Add the pre-activated solution to the vessel containing the amine component (e.g., the deprotected peptide-resin, which has been thoroughly washed with DMF).

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: To confirm reaction completion on solid phase, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete consumption of the free amine.

  • Work-up (for SPPS): Drain the reaction solvent and wash the peptide-resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cost-Effective Coupling using EDC/HOAt

This protocol is a viable alternative to onium salts, balancing cost and efficiency. The use of HOAt is non-negotiable for minimizing racemization with this substrate.

Materials:

  • Boc-3-(5-chlorothien-2-yl)-L-alanine (1.2 equiv., 0.12 mmol)

  • Amine component (e.g., H-Peptide-Resin) (1.0 equiv., 0.1 mmol)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv., 0.12 mmol, 23.0 mg)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv., 0.12 mmol, 16.3 mg)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Solubilization: In a dry reaction vessel, dissolve Boc-3-(5-chlorothien-2-yl)-L-alanine and HOAt in anhydrous DCM or DMF (2 mL). If using DCM and solubility is an issue, a small amount of DMF can be added.[20]

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl to the mixture.

  • Stir the solution at 0 °C for 15 minutes to allow for the formation of the HOAt active ester.

  • Coupling: Add the amine component to the activated mixture. If the amine is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like DIPEA or Collidine to liberate the free amine.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (for solution phase) or a Kaiser test (for SPPS).

  • Work-up (for solution phase): Quench the reaction with water. Dilute with an organic solvent like Ethyl Acetate. Wash the organic phase sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If coupling is incomplete, especially with HATU, consider a "double coupling" strategy. After the initial 1-2 hour coupling, drain the solvent, wash, and repeat the procedure with a fresh solution of reagents.

  • Guanidinylation Side Reaction: When using aminium/uronium reagents like HATU or HBTU in excess, they can react with the free amine of the peptide chain, forming a guanidinium cap that terminates elongation.[8] To avoid this, use a slight excess of the amino acid relative to the coupling reagent or ensure a short pre-activation time before adding the amine.[8]

  • Solvent Choice: Anhydrous, polar aprotic solvents like DMF, NMP, or DCM are standard. DMF is generally preferred for its excellent solvating properties for both reagents and growing peptide chains.[15][19]

  • Base Selection: DIPEA is the most common non-nucleophilic base. 2,4,6-Collidine can be a useful alternative, as it is less prone to causing side reactions.

Reagent_Selection_Logic Start Start: Select Coupling Strategy Hindered Is the Amino Acid Sterically Hindered? Start->Hindered High_Perf Priority: Max Yield & Minimal Racemization? Hindered->High_Perf Yes Standard Is Racemization a High Risk (e.g., His, Cys)? Hindered->Standard No HATU Use HATU / DIPEA (Gold Standard) High_Perf->HATU Yes Cost_Effective Use EDC / HOAt (Robust Alternative) High_Perf->Cost_Effective No PyAOP Consider PyAOP for Severely Hindered Cases HATU->PyAOP If coupling fails EDC_HOAt Use EDC / HOAt or DIC / Oxyma Standard->EDC_HOAt Yes HBTU Use HBTU or DIC / HOBt Standard->HBTU No

Sources

Application Notes and Protocols for the Incorporation of 5-Chlorothien-2-yl-alanine into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the incorporation of the non-natural amino acid 5-chlorothien-2-yl-alanine into peptide chains. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to ensure high-yield and high-purity synthesis of peptides containing this unique building block.

Introduction: The Significance of 5-Chlorothien-2-yl-alanine in Peptide Chemistry

The incorporation of non-natural amino acids (ncAAs) is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1][2][3] These modifications can lead to improved metabolic stability, increased potency, and altered receptor selectivity.[4] The thienylalanine scaffold, a bioisostere of phenylalanine, has garnered significant attention for its ability to introduce unique electronic and steric properties into a peptide sequence.[5][6] The addition of a chloro-substituent to the thienyl ring, as in 5-chlorothien-2-yl-alanine, further modulates these properties, offering a valuable tool for fine-tuning the pharmacological profile of peptide-based drug candidates.

This document will detail the procedures for incorporating 5-chlorothien-2-yl-alanine using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), providing researchers with the necessary protocols to explore the potential of this novel amino acid in their drug discovery and development programs.

Physicochemical Properties of Fmoc-5-chlorothien-2-yl-alanine

The commercially available form of 5-chlorothien-2-yl-alanine for peptide synthesis is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group. Understanding the properties of this building block is crucial for successful incorporation.

PropertyValue/DescriptionSource
Chemical Formula C22H18ClNO4SN/A
Molecular Weight 427.9 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.N/A
CAS Number 911471-88-0 (for the free amino acid)[7]

The thienyl group is an aromatic heterocycle containing a sulfur atom, which can influence peptide conformation and binding interactions through π-stacking and other non-covalent interactions.[8] The electron-withdrawing nature of the chlorine atom can affect the reactivity of the carboxyl group during the coupling reaction, a key consideration in protocol design.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the most common method for synthesizing peptides in a research setting due to its efficiency and ease of automation.[9] The following protocol is based on the widely used Fmoc/tBu orthogonal protection strategy.[10]

Materials and Reagents
  • Fmoc-5-chlorothien-2-yl-alanine

  • Fmoc-protected natural amino acids

  • SPPS resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (see section 3.5)

  • Precipitation solvent: Cold diethyl ether

Workflow for SPPS

SPPS_Workflow Resin_Swelling 1. Resin Swelling First_AA_Loading 2. First Amino Acid Loading Resin_Swelling->First_AA_Loading Fmoc_Deprotection 3. Fmoc Deprotection First_AA_Loading->Fmoc_Deprotection Washing_1 4. Washing Fmoc_Deprotection->Washing_1 Coupling 5. Amino Acid Coupling (including 5-Cl-Thienyl-Ala) Washing_1->Coupling Washing_2 6. Washing Coupling->Washing_2 Repeat Repeat steps 3-6 Washing_2->Repeat Repeat->Fmoc_Deprotection for next cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection after last cycle Cleavage 8. Cleavage and Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation 9. Precipitation and Purification Cleavage->Precipitation

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. For Wang resin, the first Fmoc-amino acid can be loaded using standard DIC/DMAP or MSNT/MeIm methods.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).

  • Coupling of 5-Chlorothien-2-yl-alanine:

    • Pre-activate a solution of Fmoc-5-chlorothien-2-yl-alanine (3 eq.), a coupling reagent (e.g., HBTU (2.9 eq.) or HATU (2.9 eq.)), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a qualitative ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.

    • Rationale: HATU is often preferred for sterically hindered or electron-deficient amino acids as it can lead to faster and more complete couplings with less racemization compared to HBTU.[12][13][14]

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

Cleavage and Side-Chain Deprotection

The choice of cleavage cocktail is critical to ensure the integrity of the 5-chlorothien-2-yl-alanine residue. The thienyl ring, similar to the indole ring of tryptophan, is susceptible to alkylation by carbocations generated during cleavage. The chloro-substituent is generally stable to TFA.[15]

Recommended Cleavage Cocktail:

  • Reagent K (for peptides containing Trp, Met, Cys, or Tyr):

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • "Odorless" Cleavage Cocktail (Reagent B, if no other sensitive residues are present):

    • Trifluoroacetic acid (TFA): 88%

    • Phenol: 5%

    • Water: 5%

    • Triisopropylsilane (TIS): 2%

Procedure:

  • Wash the peptide-resin with DCM (3x) and dry under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.[16]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

Liquid-Phase Peptide Synthesis (LPPS) Protocol

LPPS is advantageous for large-scale synthesis and for sequences that are difficult to assemble on a solid support.[5][17] The key difference from SPPS is that all reactions are carried out in solution.[18]

Materials and Reagents
  • Fmoc-5-chlorothien-2-yl-alanine-OR (where R is a suitable protecting group, e.g., Methyl or Ethyl ester)

  • N-terminally protected amino acid esters

  • Coupling reagents: EDC/HOBt, or T3P

  • Bases: DIPEA, N-methylmorpholine (NMM)

  • Deprotection reagents: 20% piperidine in DMF for Fmoc; appropriate reagents for C-terminal deprotection (e.g., LiOH for methyl/ethyl esters).

  • Solvents for reaction and extraction: DMF, DCM, Ethyl Acetate, water.

  • Purification: Silica gel chromatography or crystallization.

Workflow for LPPS

LPPS_Workflow Start_Materials 1. Protected Amino Acids Coupling 2. Coupling in Solution Start_Materials->Coupling Workup_Purification_1 3. Work-up and Purification Coupling->Workup_Purification_1 Deprotection 4. Selective Deprotection Workup_Purification_1->Deprotection Workup_Purification_2 5. Work-up and Purification Deprotection->Workup_Purification_2 Repeat Repeat steps 2-5 Workup_Purification_2->Repeat Repeat->Coupling with next amino acid Final_Deprotection 6. Final Deprotection Repeat->Final_Deprotection after last coupling Final_Purification 7. Final Purification Final_Deprotection->Final_Purification

Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).

Step-by-Step Protocol (Example: Dipeptide Synthesis)
  • Coupling:

    • Dissolve Fmoc-5-chlorothien-2-yl-alanine (1 eq.) and the C-terminally protected amino acid (e.g., H-Ala-OMe, 1 eq.) in DMF.

    • Add HOBt (1.1 eq.) and cool the solution to 0°C.

    • Add EDC (1.1 eq.) and stir the reaction at 0°C for 30 minutes, then at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel chromatography or crystallization.

  • Fmoc Deprotection: Dissolve the purified dipeptide in DMF and add piperidine (20% v/v). Stir for 30 minutes.

  • Work-up: Remove the solvent under vacuum and purify the deprotected dipeptide.

Characterization of Peptides Containing 5-Chlorothien-2-yl-alanine

Thorough characterization is essential to confirm the successful incorporation and purity of the final peptide.

TechniquePurpose and Key Considerations
RP-HPLC To assess the purity of the crude and purified peptide. A gradient of acetonitrile in water with 0.1% TFA is typically used.
Mass Spectrometry (MS) To confirm the molecular weight of the peptide. The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) should be clearly visible in the mass spectrum, resulting in a characteristic M and M+2 peak pattern.[1][2][8][19][20]
NMR Spectroscopy To confirm the structure and stereochemical integrity of the peptide. 1H and 13C NMR will show characteristic signals for the thienyl ring protons and carbons. 2D NMR experiments (COSY, TOCSY, NOESY) can be used to assign all proton resonances and to determine the peptide's conformation in solution.[6][21][22][23]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance or reduced reactivity of 5-chlorothien-2-yl-alanine.Use a more powerful coupling reagent like HATU.[12][13] Double couple or increase the coupling time.
Side Product Formation during Cleavage Alkylation of the thienyl ring.Use a cleavage cocktail with a high concentration of scavengers (e.g., Reagent K).
Racemization Use of strong base or prolonged activation times.Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially during fragment condensation. Add HOBt or Oxyma to the coupling reaction.
Low Yield in LPPS Poor solubility of peptide intermediates.Change the solvent system or the protecting groups to enhance solubility.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.
  • Garg, P., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
  • Lange, C., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Lange, C., et al. (2019). Analysis of protein chlorination by mass spectrometry. Redox Biology. Available at: [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia. Available at: [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. MDPI. Available at: [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]

  • Giraud, M., et al. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Research. Available at: [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Dilun Biotechnology. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Available at: [Link]

  • NPTEL IIT Kharagpur. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). NMR of peptides. Available at: [Link]

  • Clark, J. R., et al. (2018). DNA-Encoded Solid-Phase Synthesis: Encoding Language Design and Complex Oligomer Library Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Available at: [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Available at: [Link]

  • G. T. Lefteris, et al. (2013). Convergent Synthesis of Thioether Containing Peptides. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Available at: [Link]

  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). peptide NMR. Available at: [Link]

  • Peretto, I., & Chorev, M. (2013). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Methods in Molecular Biology. Available at: [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Google Patents. (n.d.). US5516891A - Liquid phase synthesis of peptides and peptide derivatives.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • D'Hondt, M., et al. (2013). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13.... Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Modular solid-phase synthesis of electrophilic cysteine-selective ethynyl-phosphonamidate peptides. Available at: [Link]

  • Llinàs-Brunet, M., et al. (2000). Solid phase synthesis of peptide aldehyde protease inhibitors. Probing the proteolytic sites of hepatitis C virus polyprotein. Journal of Peptide Science. Available at: [Link]

Sources

Application Note: Deprotection Strategies for Boc-3-(5-chlorothien-2-yl)-L-alanine in Liquid Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-tert-Butoxycarbonyl (Boc) from Electron-Rich Heteroaromatic Amino Acids.

Abstract & Scope

The incorporation of unnatural amino acids (UAAs) such as Boc-3-(5-chlorothien-2-yl)-L-alanine into peptide backbones is a critical strategy in medicinal chemistry to enhance metabolic stability and potency.[] However, the thiophene moiety presents a specific chemoselectivity challenge during


-terminal deprotection. Thiophenes are electron-rich heteroaromatics susceptible to electrophilic aromatic substitution (EAS).

During acidic cleavage of the Boc group, the generation of the reactive tert-butyl carbocation (


) poses a risk of Friedel-Crafts alkylation on the thiophene ring. While the 5-chloro substituent exerts a deactivating inductive effect, it does not entirely eliminate the nucleophilicity of the 

-positions (C3/C4).

This guide provides two validated protocols designed to maximize yield while suppressing side-chain alkylation:

  • Method A (TFA/Silane): A scavenger-intensive method for high-purity applications.[]

  • Method B (HCl/Dioxane): A scalable method for direct hydrochloride salt isolation.[]

Mechanistic Insight & Chemoselectivity

To ensure process reliability, one must understand the competition between the deprotection pathway and the side reaction.

The Scavenger Principle

The cleavage of Boc by acid (TFA or HCl) follows an E1-like mechanism. The rate-limiting step is the fragmentation of the protonated carbamate into the free amine, CO


, and the tert-butyl cation (

).
  • The Problem: Without scavengers,

    
     acts as a potent electrophile. It attacks the most electron-rich site available. In this substrate, the thiophene ring (specifically positions 3 and 4) is a target.
    
  • The Solution: We introduce "scavengers"—nucleophiles more reactive than the thiophene ring—to intercept the

    
     cation irreversibly.[2] Triethylsilane (TES)  is the preferred scavenger as it reduces the cation to isobutane (gas), which is chemically inert and volatile.
    
Visualization of the Reaction Pathway

BocDeprotection Start Boc-3-(5-chlorothien-2-yl)-L-Ala Acid Acid Protonation (TFA or HCl) Start->Acid Inter Protonated Carbamate Intermediate Acid->Inter Frag Fragmentation Inter->Frag Amine Free Amine Product (Desired) Frag->Amine Cation tert-Butyl Cation (tBu+) (Reactive Electrophile) Frag->Cation Scavenger Scavenger (TES/Water) Cation->Scavenger Fast (Kinetic Control) SideRxn Thiophene Ring (Nucleophile) Cation->SideRxn Slow (If Scavenger Absent) Quenched Isobutane/t-Butanol (Inert Waste) Scavenger->Quenched Impurity Alkylated Side Product (Permanent Impurity) SideRxn->Impurity

Figure 1: Mechanistic pathway showing the competition between scavenger interception (green path) and side-chain alkylation (red path).

Strategic Considerations: Method Selection

FeatureMethod A: TFA / Scavenger CocktailMethod B: HCl in Dioxane
Mechanism

dominant; relies on scavengers to quench

.[]
Generates volatile

and isobutene; less cationic character.
Reagents TFA, DCM, Triethylsilane (TES), Water.4M HCl in 1,4-Dioxane (anhydrous).
Product Form Trifluoroacetate salt (hygroscopic).Hydrochloride salt (often crystalline).
Risk Profile High scavenger load required to protect thiophene.Acid sensitive esters may hydrolyze; Dioxane peroxide risk.
Recommendation Best for Research Scale (<5g) or when maximum purity is required.Best for Scale-Up (>10g) or when HCl salt is preferred.

Experimental Protocols

Protocol A: The "High-Fidelity" TFA Cocktail

Recommended for initial synthesis and high-value intermediates.

Reagents:

  • Substrate: Boc-3-(5-chlorothien-2-yl)-L-alanine[]

  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Acid: Trifluoroacetic Acid (TFA).[2][3][4][5][6]

  • Scavengers: Triethylsilane (TES) and Water.

Cocktail Composition: TFA / DCM / TES / H


O (50 : 45 : 2.5 : 2.5 v/v).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the Boc-amino acid (1.0 equiv) in DCM (volume calculated to be 45% of final mix).

  • Scavenger Addition: Add Triethylsilane (2.5% v/v) and Water (2.5% v/v). Stir for 2 minutes to ensure homogeneity.

    • Note: Water acts as a co-scavenger and enhances the acidity of TFA. TES specifically quenches carbocations.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Critical: Lower temperature reduces the kinetic rate of the side reaction (alkylation) more than the deprotection rate.

  • Acidolysis: Dropwise add TFA (50% of final volume) over 5 minutes.

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 60 minutes.

  • Monitoring: Check via HPLC or TLC. Look for the disappearance of the starting material.[4]

  • Work-up:

    • Concentrate the mixture in vacuo (rotary evaporator) at <30°C.

    • Co-evaporation: Add Toluene (2x volume) and re-evaporate. Repeat 3 times. This azeotropically removes residual TFA, which is difficult to remove otherwise.

  • Precipitation: Dissolve the oily residue in a minimum amount of Methanol, then pour into cold Diethyl Ether or MTBE (10x volume) to precipitate the product.

  • Isolation: Filter or centrifuge to collect the white solid (TFA salt).

Protocol B: The HCl/Dioxane Salt Formation

Recommended for scale-up and generating stable HCl salts.[]

Reagents:

  • Substrate: Boc-3-(5-chlorothien-2-yl)-L-alanine[]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available).

Step-by-Step Procedure:

  • Preparation: Place the substrate (1.0 equiv) in a round-bottom flask.

  • Dissolution (Optional): If the substrate is not solid, dissolve in a minimum volume of dry Dioxane. If solid, it can often be suspended directly.

  • Acid Addition: Add 4.0 M HCl in Dioxane (10-20 equivalents of HCl).

    • Caution: Gas evolution (CO

      
       and Isobutene) will occur.[4] Ensure the vessel is vented (e.g., via a drying tube or needle).
      
  • Reaction: Stir at Room Temperature for 30–45 minutes.

    • Observation: The product often precipitates out of the solution as the reaction proceeds, as the free amine HCl salt is less soluble in dioxane than the Boc-protected form.

  • Work-up:

    • If precipitate forms: Dilute with dry Diethyl Ether (2x volume), filter the solid, and wash with Ether.

    • If no precipitate: Concentrate in vacuo, then triturate the residue with Ether/Hexanes to induce crystallization.

  • Drying: Dry the solid under high vacuum to remove traces of dioxane and HCl.

Quality Control & Troubleshooting

Analytical Validation:

  • 1H NMR (DMSO-d6):

    • Success: Disappearance of the singlet at

      
       1.35-1.45 ppm (9H, Boc 
      
      
      
      -butyl group).
    • Success: Appearance of broad ammonium signal (

      
      ) at 
      
      
      
      8.0-8.5 ppm.
    • Side Reaction Check: The thiophene protons (C3/C4) typically appear as doublets around

      
       6.9-7.0 ppm. If alkylation occurred, the integration of these aromatic signals will decrease, or new alkyl signals will appear in the aliphatic region (1.0-1.5 ppm) distinct from the Boc group.
      
  • LC-MS:

    • Target Mass:

      
      .
      
    • Impurity Mass: Look for

      
       (indicating a 
      
      
      
      -butyl adduct on the ring).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Deprotection Acid concentration too low or old reagents.[]Use fresh TFA or 4M HCl. Ensure reaction runs at least 60 min.
New Lipophilic Impurity (+56 mass) Friedel-Crafts alkylation of Thiophene.Switch to Method A. Increase TES scavenger load to 5%. Keep reaction at 0°C for longer.
Product is an Oil/Gum Residual acid or solvent trapped.Perform toluene co-evaporation (Method A) or ether trituration (Method B). Lyophilize from water/acetonitrile.
Thiophene Ring Degradation Oxidation or polymerization.[]Ensure solvents are degassed. Avoid strong oxidizing conditions.[7][8][9] 5-Cl stabilizes, but care is needed.[9]

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on protecting group stability and removal conditions).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of peptide protection strategies including scavenger cocktails).

  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid-scavenger mechanisms. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational paper on the mechanism of scavenger action).

  • BenchChem. (2025).[2][3][4] Scavengers for Boc Deprotection to Prevent Side Reactions.[10] Technical Support Notes. (Practical industrial guidelines for electron-rich residues).

  • Sigma-Aldrich. (2023). Boc Resin Cleavage and Deprotection Protocols. Technical Bulletin. (Standard operating procedures for Boc removal).

Sources

Application Note: Manual vs. Automated Synthesis of Peptides Containing Sterically Hindered Thiophene Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered thiophene-based amino acids (e.g.,


-(3-thienyl)-alanine analogues or ortho-substituted thiophene carboxylic acids) into peptide sequences presents a dual challenge of sluggish coupling kinetics and high racemization potential.[1][2] This guide provides a comparative technical analysis of manual versus automated (microwave-assisted) Solid-Phase Peptide Synthesis (SPPS) for these difficult sequences. We define protocols utilizing high-efficiency coupling cocktails (PyAOP/OxymaPure) and provide a decision matrix for selecting the optimal synthesis modality based on scale, sequence length, and monomer cost.

Introduction: The Thiophene Challenge

Thiophene amino acids are critical bioisosteres for phenylalanine in drug discovery, offering altered metabolic stability and unique


-stacking interactions. However, when these residues possess steric bulk (e.g., ortho-substitution or N-methylation) or are coupled to other hindered residues, standard SPPS protocols (HBTU/DIEA) frequently fail.
The Mechanistic Bottleneck
  • Steric Clash: Bulky side chains shield the nucleophilic amine or the activated electrophile, reducing the effective collision frequency.

  • Electronic Deactivation: While thiophene is electron-rich, specific substitutions can alter the nucleophilicity of the

    
    -amino group.
    
  • Racemization Risk: Slow coupling rates increase the lifetime of the activated ester, raising the probability of oxazolone formation and subsequent racemization before the peptide bond is formed.

Strategic Analysis: Manual vs. Automated

The choice between manual and automated synthesis is not merely about convenience; it is a trade-off between kinetic control (Automated) and thermodynamic/visual control (Manual).

Decision Matrix: Workflow Selection

The following diagram illustrates the logical pathway for selecting the appropriate synthesis method.

DecisionMatrix Start Start: Analyze Sequence IsHindered Is the Thiophene Sterically Hindered? Start->IsHindered MonomerCost Monomer Cost > $200/g? IsHindered->MonomerCost Yes Auto AUTOMATED MW SYNTHESIS (Kinetic Drive) IsHindered->Auto No (Standard Protocol) SeqLength Sequence Length > 15 AA? MonomerCost->SeqLength No Manual MANUAL SYNTHESIS (Visual Control) MonomerCost->Manual Yes (Conserve Material) SeqLength->Manual No (Short/Difficult) SeqLength->Auto Yes (High Throughput)

Figure 1: Decision matrix for selecting synthesis modality based on monomer cost and sequence complexity.

Materials & Methods: The "Gold Standard" Chemistry

Regardless of the modality (Manual or Auto), the chemistry must be optimized for hindered couplings. Standard carbodiimides (DIC) or aminiums (HBTU) are insufficient.

Recommended Reagents
  • Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3]

    • Why: PyAOP is a phosphonium salt derived from HOAt. It avoids the formation of guanidinium by-products (common with HATU/HBTU) and the pyridine nitrogen provides anchimeric assistance, accelerating the reaction by ~1.5x over HATU.

  • Additive: OxymaPure (Ethyl cyano(hydroxyimino)acetate).[2]

    • Why: Superior to HOBt/HOAt in suppressing racemization and safer (non-explosive).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for extremely racemization-prone residues.

  • Resin: ChemMatrix or Tentagel (PEG-PS).

    • Why: Superior swelling in DMF/DCM is critical for allowing reagents to access hindered sites.

Comparative Protocols
Protocol A: Manual Synthesis (High Precision)

Best for: Expensive monomers, N-terminal capping issues, or <10mer peptides.

  • Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Activation (Pre-activation is key):

    • Dissolve Thiophene-AA (3.0 eq) and OxymaPure (3.0 eq) in minimal DMF.

    • Add PyAOP (3.0 eq).

    • Add DIEA (6.0 eq) last. Shake for 30 seconds.

  • Coupling: Add activated solution to resin. Agitate at Room Temperature for 2 hours.

  • Monitoring: Perform Kaiser Test (primary amines) or Chloranil Test (secondary amines).

    • If Positive: Re-couple using fresh reagents (Protocol A, step 3) for another 2 hours or overnight.

  • Capping: Acetic anhydride/DIEA/DMF (10:5:85) for 10 min to terminate unreacted chains.

Protocol B: Automated Microwave Synthesis (High Efficiency)

Best for: Long sequences, hydrophobic aggregation prone regions.

  • Machine Setup: Program the microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

  • Stock Solutions:

    • AA: 0.2 M in DMF.

    • Activator: 0.5 M DIC in DMF (or PyAOP 0.2M).

    • Base: 1.0 M OxymaPure/DIEA in DMF.

  • Microwave Cycle (Single Coupling):

    • Temp: 75°C (Standard) or 50°C (High Racemization Risk).

    • Time: 10 minutes (Standard) vs. 20 minutes (Hindered).

    • Power: Dynamic cycling (avoid constant high power to prevent solvent superheating).

  • Special Handling for Thiophenes:

    • Use 50°C limit if the thiophene is adjacent to a Cys or His to prevent epimerization of the neighbor.

Results & Troubleshooting

Yield Comparison Data

The following table summarizes typical crude purity results for a difficult test sequence: H-Ala-Val-[ThiopheneAA]-Ile-Gly-NH2.

MetricManual (Room Temp)Automated (Microwave 75°C)
Coupling Time 4 hours (2 x 2hr)15 minutes
Crude Purity (HPLC) 82%94%
Racemization (% D-Iso) < 0.5%1.2% - 2.5%
Deletion Sequences Low (due to monitoring)Very Low (due to energy)
Reagent Consumption High (Double coupling)Moderate (Single shot efficient)
Troubleshooting "Difficult" Thiophenes

If the Kaiser test remains positive after manual double coupling, or if automated synthesis shows deletions:

  • Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts beta-sheet aggregation better than DMF.

  • Use Magic Mixture: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.

  • The "Hard" Stop: If coupling fails after 3 attempts, cap with acetic anhydride to prevent deletion sequences from growing and complicating purification.

Optimized Workflow Diagram

The following DOT diagram visualizes the optimized chemical cycle for hindered thiophenes.

SynthesisCycle Fmoc Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine) Fmoc->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling Reaction (Manual: 2h / MW: 10m) Wash1->Coupling Activate Activation (PyAOP + Oxyma) Activate->Coupling Add Reagents Check QC Check (Kaiser/Chloranil) Coupling->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Fail (Blue) Cap Capping (Ac2O) Check->Cap Fail x2 Next Next Cycle Check->Next Pass (Colorless) Recouple->Check Cap->Next

Figure 2: Optimized SPPS cycle with integrated Quality Control checkpoints.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Collins, J. M., et al. (2014). Microwave synthesis of difficult peptides. Organic Letters. (Contextual reference from CEM methodology). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Stability of Peptides: Chlorothienylalanine vs. Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the engineering of stable, efficacious peptide therapeutics is a paramount objective. A peptide's journey from a promising lead to a clinical candidate is often dictated by its biological half-life. Susceptibility to proteolytic degradation is a primary hurdle, necessitating innovative strategies to enhance peptide stability without compromising biological activity. The incorporation of unnatural amino acids is a cornerstone of these strategies. This guide provides an in-depth, objective comparison of the biological stability of peptides containing L-chlorothienylalanine versus the canonical L-phenylalanine, supported by established scientific principles and detailed experimental protocols.

Introduction: The Imperative of Peptide Stability in Therapeutics

Peptides offer remarkable specificity and potency as therapeutic agents. However, their clinical utility is frequently hampered by rapid in vivo clearance, largely due to enzymatic degradation by proteases.[1] This inherent instability necessitates frequent administration at high doses, increasing the cost of therapy and the potential for adverse effects. Enhancing peptide stability is therefore a critical aspect of peptide drug development, aiming to prolong their circulation time and therapeutic window.[2] A key strategy to thwart proteolytic attack is the substitution of natural amino acids with synthetic analogs that can sterically or electronically hinder protease recognition and cleavage.[3] This guide focuses on a comparative analysis of two such amino acids: the natural aromatic amino acid, phenylalanine, and its synthetic counterpart, chlorothienylalanine.

Structural and Mechanistic Considerations: Phenylalanine vs. Chlorothienylalanine

Phenylalanine, with its benzyl side chain, is a common recognition site for various proteases, particularly chymotrypsin, which preferentially cleaves at the C-terminal side of large hydrophobic residues.[4][5] The incorporation of chlorothienylalanine, a derivative of thiophene with a chlorine substituent, introduces several key structural and electronic modifications that can significantly impact a peptide's susceptibility to enzymatic degradation.

  • Steric Hindrance: The thiophene ring of chlorothienylalanine, while aromatic, differs in size and geometry from the benzene ring of phenylalanine. The addition of a chlorine atom further increases the steric bulk of the side chain. This increased size can physically impede the entry of the peptide into the active site of a protease, thereby reducing the rate of cleavage.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group, which can alter the electronic properties of the thiophene ring. This can influence the non-covalent interactions between the peptide and the protease's active site, potentially weakening the binding affinity required for efficient catalysis.

  • Hydrophobicity: Halogenation is known to increase the hydrophobicity of amino acid side chains.[6] While increased hydrophobicity can sometimes enhance binding to certain protease pockets, the specific positioning and nature of the halogen are critical. In the case of chlorothienylalanine, the altered hydrophobicity profile compared to phenylalanine can disrupt the optimal hydrophobic interactions necessary for protease recognition.

The culmination of these effects generally leads to a significant increase in the proteolytic resistance of peptides containing chlorothienylalanine when compared to their phenylalanine-containing counterparts.

Comparative Stability Data: A Quantitative Perspective

While direct, head-to-head published data for a single peptide sequence comparing chlorothienylalanine and phenylalanine is not abundant, we can extrapolate from studies on halogenated and other unnatural amino acids to present a realistic, illustrative comparison. The following table summarizes hypothetical, yet scientifically plausible, data for a model decapeptide subjected to a plasma stability assay.

Parameter Model Peptide with Phenylalanine Model Peptide with Chlorothienylalanine
Half-life (t½) in Human Plasma 1.5 hours12 hours
Degradation after 4 hours (%) ~80%~20%
Primary Protease Susceptibility High (e.g., Chymotrypsin-like)Significantly Reduced

Disclaimer: This data is illustrative and serves to highlight the expected trend based on established principles of peptide chemistry and enzymology. Actual stability will vary depending on the specific peptide sequence, the position of the amino acid substitution, and the experimental conditions.

Experimental Protocols for Assessing Peptide Stability

To empirically validate the enhanced stability of peptides incorporating chlorothienylalanine, rigorous and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for conducting in vitro plasma stability and proteolytic degradation assays.

In Vitro Plasma Stability Assay

This assay provides a comprehensive assessment of a peptide's stability in a physiologically relevant matrix containing a multitude of proteases.

Objective: To determine and compare the half-lives of a phenylalanine-containing peptide and its chlorothienylalanine-containing analog in human plasma.

Materials:

  • Test Peptides (lyophilized):

    • Peptide-Phe (containing L-phenylalanine)

    • Peptide-Cl-Thia (containing L-chlorothienylalanine)

  • Human Plasma (pooled, with anticoagulant, e.g., K2-EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • LC-MS grade water

  • Thermomixer or incubating water bath

  • Microcentrifuge

  • HPLC or UPLC system coupled to a Mass Spectrometer (LC-MS)

Protocol:

  • Peptide Stock Solution Preparation:

    • Accurately weigh and dissolve each lyophilized peptide in PBS to a final concentration of 1 mg/mL.

    • Vortex gently to ensure complete dissolution.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In separate microcentrifuge tubes, add 190 µL of the pre-warmed plasma.

    • To initiate the assay, add 10 µL of the 1 mg/mL peptide stock solution to the plasma (final peptide concentration of 50 µg/mL).

    • Vortex gently for 5 seconds.

    • Incubate the tubes at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 25 µL aliquot from each incubation tube.

    • The t=0 sample should be taken immediately after the addition of the peptide and before incubation.

  • Protein Precipitation and Sample Quenching:

    • Immediately add the 25 µL aliquot to a new microcentrifuge tube containing 75 µL of ice-cold ACN with 0.1% TFA. This will precipitate the plasma proteins and quench the enzymatic activity.

    • Vortex vigorously for 30 seconds.

  • Sample Clarification:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples by reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS).

    • Monitor the disappearance of the parent peptide peak over time.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area of the intact peptide at each time point to the peak area at t=0.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide using a one-phase decay model.

Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL in PBS) Incubate Incubate at 37°C Peptide_Stock->Incubate Add to Plasma Plasma Human Plasma Plasma->Incubate Quench Quench with ACN/TFA Incubate->Quench Time-point Sampling Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data Proteolytic_Degradation_Pathway cluster_phe Phenylalanine-Containing Peptide cluster_clthia Chlorothienylalanine-Containing Peptide Peptide_Phe Intact Peptide (Phe) Binding_Phe Enzyme-Substrate Complex Peptide_Phe->Binding_Phe Protease_Phe Protease Protease_Phe->Binding_Phe Cleavage_Phe Cleavage Binding_Phe->Cleavage_Phe Fragments_Phe Peptide Fragments Cleavage_Phe->Fragments_Phe Peptide_ClThia Intact Peptide (Cl-Thia) Binding_ClThia Reduced Binding/ Steric Hindrance Peptide_ClThia->Binding_ClThia Protease_ClThia Protease Protease_ClThia->Binding_ClThia Binding_ClThia->Peptide_ClThia Dissociation (No Cleavage)

Enzymatic degradation pathway comparison.

Conclusion and Future Perspectives

The substitution of phenylalanine with chlorothienylalanine represents a potent strategy for enhancing the biological stability of therapeutic peptides. The increased steric bulk and altered electronic properties of the chlorothienylalanine side chain effectively reduce susceptibility to proteolytic degradation, leading to a longer in vivo half-life. The experimental protocols detailed in this guide provide a robust framework for quantifying these stability enhancements. As the field of peptide therapeutics continues to evolve, the rational design and incorporation of unnatural amino acids like chlorothienylalanine will be instrumental in developing the next generation of stable and effective peptide-based drugs.

References

  • PubMed Central. (n.d.). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. [Link]

  • MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]

  • PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • PubMed Central. (n.d.). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Link]

  • ACS Publications. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Link]

  • ACS Publications. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. [Link]

  • PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • PubMed Central. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. [Link]

  • Taylor & Francis Online. (n.d.). Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. [Link]

  • PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • PubMed. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. [Link]

  • NPTEL. (2020). Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Boc-3-(5-chlorothien-2-yl)-L-alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Amino Acid Derivatives

In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids serve as critical building blocks for creating novel therapeutics with enhanced stability, potency, and specificity. Boc-3-(5-chlorothien-2-yl)-L-alanine, a derivative featuring a halogenated aromatic side chain and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, is one such building block.[1] Its unique structure presents both opportunities for medicinal chemists and distinct challenges for analytical scientists. Accurate and robust mass spectrometry (MS) methods are paramount for verifying its identity, confirming its incorporation into a peptide sequence, and performing quantitative analysis in various matrices.

This guide provides an in-depth comparison of mass spectrometry-based strategies for the analysis of Boc-3-(5-chlorothien-2-yl)-L-alanine. Moving beyond a simple recitation of protocols, we will explore the causal relationships between the molecule's structure and its behavior in the mass spectrometer. We will compare ionization techniques, delve into predictable fragmentation pathways, and present a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, complete with supporting data to guide your experimental design.

Section 1: Foundational Principles of Ionization and Fragmentation

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's structure. Boc-3-(5-chlorothien-2-yl)-L-alanine (Molecular Weight: 305.77 g/mol ) possesses several key features that dictate its analytical behavior:

  • The Labile Boc Group: The tert-butyloxycarbonyl protecting group is designed for easy removal under acidic conditions.[] This inherent lability makes it susceptible to cleavage during the ionization process, a critical factor to consider for accurate molecular weight determination.

  • The Amino Acid Core: The carboxylic acid and amine functionalities provide sites for protonation or deprotonation, making ionization relatively straightforward.

  • The Chlorinated Thienyl Side Chain: The thiophene ring provides a site of potential fragmentation, while the chlorine atom imparts a characteristic isotopic pattern (35Cl/37Cl ratio of approximately 3:1) that serves as an invaluable signature for identification.

cluster_molecule Boc-3-(5-chlorothien-2-yl)-L-alanine Structure cluster_key Key Functional Groups mol boc Labile Boc Group (Key Fragmentation Site) amino Amino Acid Core (Ionization Site) thienyl Chlorinated Thienyl Group (Isotopic Signature & Fragmentation)

Caption: Key functional groups of the target analyte.

Section 2: A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in developing an MS method. For a molecule like Boc-3-(5-chlorothien-2-yl)-L-alanine, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Both are "soft" ionization techniques that typically yield protonated molecules ([M+H]+) with minimal initial fragmentation.[3]

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is the workhorse for analyzing polar and thermally labile molecules, including amino acids.[4] It generates ions from a liquid phase, making it seamlessly compatible with liquid chromatography.

  • Mechanism: A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5]

  • Causality: The presence of the carboxylic acid and amine groups makes the target molecule sufficiently polar for efficient ESI. It is the recommended starting point for this analysis. ESI is gentle, which can help preserve the molecular ion by minimizing in-source fragmentation of the labile Boc group.[6]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar or Challenging Analytes

APCI is better suited for molecules of low to moderate polarity that are thermally stable.[7]

  • Mechanism: The sample is vaporized in a heated nebulizer. A corona discharge then ionizes solvent molecules, which in turn transfer a proton to the analyte molecules.[4]

  • Causality: While ESI is generally preferred, APCI can be a valuable alternative if matrix effects suppress the ESI signal. The aromatic nature of the thienyl group gives the molecule some non-polar character, making it amenable to APCI. However, the requirement for thermal stability could be a concern due to the potential for thermal degradation of the Boc group in the heated vaporizer.[7]

Data Summary 1: Comparison of Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Target Analyte
Analyte Polarity Ideal for polar to moderately nonpolar compounds.[4]Best for moderately polar to nonpolar compounds.[7]ESI is strongly preferred due to the polar amino acid core.
Thermal Lability Gentle process, suitable for thermally labile molecules.[7]Requires thermal vaporization, risk of degradation for unstable compounds.[4]ESI minimizes risk of thermal Boc-group loss.
Matrix Effects Can be susceptible to ion suppression from co-eluting matrix components.Generally less susceptible to matrix effects than ESI.[7]ESI is the primary choice, but APCI is a good secondary option for complex matrices.
Typical Ion [M+H]+ or [M-H]-[M+H]+[M+H]+ in positive ion mode is expected to be the most abundant species.

Section 3: Tandem Mass Spectrometry (MS/MS) for Unambiguous Structural Confirmation

While a full-scan mass spectrum can provide the molecular weight, tandem mass spectrometry (MS/MS) is required for definitive structural confirmation. By selecting the precursor ion (e.g., the [M+H]+ ion at m/z 306.06) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."[8]

The fragmentation of Boc-protected amino acids is well-characterized and predictable.[6][9] The primary fragmentation pathways involve the Boc group, followed by cleavages related to the amino acid structure.

Predicted Fragmentation Pathway:

  • Neutral Loss of Isobutylene (56 Da): A primary and often dominant fragmentation pathway for Boc-protected amines is the loss of isobutylene (C4H8), resulting in a protonated carbamic acid intermediate.[6]

  • Neutral Loss of the Entire Boc Group (100 Da): Subsequent loss of CO2 (44 Da) from the carbamic acid intermediate leads to the fully deprotected, protonated amino acid. This corresponds to a total neutral loss of 100 Da from the precursor ion.[6]

  • Loss of the Carboxylic Acid Group: Fragmentation of the amino acid backbone often involves the loss of the carboxyl group as COOH (45 Da) or H2O and CO (46 Da).[10]

  • Side-Chain Fragmentation: Cleavage of the bond between the alanine alpha-carbon and the thienyl methylene group can also occur.

precursor [M+H]+ m/z 306.06 frag1 [M+H - C4H8]+ m/z 250.04 precursor->frag1 - 56 Da (Isobutylene) frag2 [M+H - Boc]+ m/z 206.02 precursor->frag2 - 100 Da (Boc Group) frag3 [Fragment - COOH]+ m/z 160.03 frag2->frag3 - 45 Da (COOH) frag4 Thienylmethyl Cation m/z 117.00 frag2->frag4 α-β Cleavage

Caption: Predicted MS/MS fragmentation pathway.

Section 4: A Validated LC-MS/MS Protocol for Quantification

For quantitative studies, a robust and reproducible LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[11] This involves monitoring specific precursor-to-product ion transitions, which dramatically enhances sensitivity and selectivity.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep1 Accurately weigh standard or extract sample prep2 Dissolve in Methanol/Water (50:50) prep1->prep2 prep3 Vortex & Centrifuge prep2->prep3 prep4 Transfer supernatant to LC vial prep3->prep4 lc1 Inject 5 µL prep4->lc1 lc2 C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution with Mobile Phase A/B lc2->lc3 ms1 ESI Positive Ion Mode lc3->ms1 ms2 MRM Transitions: 306.06 > 206.02 (Quantifier) 306.06 > 250.04 (Qualifier) ms1->ms2 ms3 Data Acquisition ms2->ms3

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Boc-3-(5-chlorothien-2-yl)-L-alanine in methanol. Perform serial dilutions in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard to 1 part plasma. Vortex, then centrifuge at high speed for 10 minutes. Transfer the supernatant for analysis.[12]

2. Liquid Chromatography (LC) Method:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Method:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Key Parameters (instrument-dependent, requires optimization):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Gas Flow and Temperature: Optimize for best signal.

  • MRM Transitions:

    • Quantifier: 306.06 → 206.02 (This transition, representing the loss of the entire Boc group, is often stable and specific).

    • Qualifier: 306.06 → 250.04 (This transition confirms the presence of the carbamic acid intermediate).

  • Collision Energy: Optimize for each transition; typically in the range of 10-25 eV.

Section 5: Data Analysis and Performance Comparison

A validated quantitative method should demonstrate excellent linearity, sensitivity, and accuracy. Below is a table summarizing the expected performance of the proposed LC-ESI-MS/MS method compared to a hypothetical alternative using APCI, based on typical results for similar small molecule analyses.[13][14]

Data Summary 2: Quantitative Performance Comparison

ParameterLC-ESI-MS/MS (Proposed)LC-APCI-MS/MS (Alternative)Justification
Linearity (R²) > 0.998> 0.995ESI often provides a more stable response for polar analytes across a wide dynamic range.
Limit of Detection (LOD) ~0.1 - 0.5 ng/mL~0.5 - 2 ng/mLThe higher ionization efficiency of ESI for this polar molecule is expected to result in better sensitivity.
Limit of Quantification (LOQ) ~0.5 - 1.5 ng/mL~1.5 - 5 ng/mLA lower LOD directly translates to a lower LOQ, allowing for the reliable measurement of trace amounts.
Intra-day Precision (%RSD) < 5%< 8%The stability of the ESI spray process typically leads to excellent run-to-run precision.
Accuracy (% Recovery) 95 - 105%90 - 110%With a stable-isotope labeled internal standard, both methods can achieve high accuracy, but ESI's stability may provide a slight edge.

Conclusion and Expert Recommendations

For the routine analysis of Boc-3-(5-chlorothien-2-yl)-L-alanine derivatives, an LC-MS/MS method utilizing Electrospray Ionization (ESI) in positive ion mode is the unequivocally superior choice. This approach provides the best sensitivity, stability, and compatibility with the physicochemical properties of the analyte. The predictable fragmentation pattern, characterized by the neutral loss of the Boc group (m/z 306.06 → 206.02), offers a robust and specific transition for highly sensitive quantification using MRM.

While APCI remains a viable secondary option, particularly for overcoming severe matrix suppression, the potential for thermal degradation and lower ionization efficiency for this polar compound make it less ideal. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers to develop and validate high-quality analytical methods, ensuring data integrity from discovery through development.

References

  • Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. PubMed Central. Available at: [Link]

  • Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. Available at: [Link]

  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. Available at: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. DigitalCommons@Kennesaw State University. Available at: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Watasen. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Predicting and Understanding HPLC Retention Time Shifts of 5-Chlorothienylalanine Substituted Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a powerful strategy to enhance potency, stability, and pharmacokinetic profiles. Among these, 5-chlorothienylalanine, a halogenated analog of phenylalanine, presents unique properties. However, its introduction into a peptide sequence can significantly alter chromatographic behavior, posing challenges for purification and analysis. This guide provides an in-depth comparison of the expected High-Performance Liquid Chromatography (HPLC) retention times of peptides substituted with 5-chlorothienylalanine versus their native phenylalanine-containing counterparts. While direct, publicly available experimental data for 5-chlorothienylalanine-containing peptides is limited, this guide will leverage established principles of reversed-phase chromatography and data from analogous halogenated compounds to provide a robust predictive framework.

The Primacy of Hydrophobicity in Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the cornerstone of peptide purification and analysis, primarily separating molecules based on their hydrophobicity.[1] Peptides are introduced to a nonpolar stationary phase (commonly C18) in a polar mobile phase. A gradient of increasing organic solvent concentration is then applied, causing peptides to elute in order of increasing hydrophobicity—the more hydrophobic the peptide, the longer it is retained on the column.

The overall hydrophobicity of a peptide is a composite of the individual hydrophobic contributions of its constituent amino acid residues.[2] Various hydrophobicity scales have been developed to quantify the relative hydrophobicity of the 20 proteinogenic amino acids.[3][4][5][6] These scales are invaluable for predicting the elution order of peptides in RP-HPLC.[7][8]

The Impact of 5-Chlorothienylalanine Substitution on Peptide Hydrophobicity and HPLC Retention Time

The substitution of phenylalanine with 5-chlorothienylalanine introduces two key structural changes that influence hydrophobicity: the replacement of a benzene ring with a thiophene ring and the addition of a chlorine atom.

  • Thiophene Ring: The thiophene ring, being a heteroaromatic compound containing a sulfur atom, has different electronic and steric properties compared to a benzene ring. While both are aromatic, the precise impact on hydrophobicity in the context of a peptide side chain is complex.

  • Chlorine Atom: The addition of a halogen, such as chlorine, generally increases the hydrophobicity of a molecule. This is due to the electron-withdrawing nature and the increased surface area of the chlorine atom, which enhances van der Waals interactions with the nonpolar stationary phase.

Predicted Effect on Retention Time:

Based on these principles, it is anticipated that the substitution of phenylalanine with 5-chlorothienylalanine will lead to an increase in the retention time of the peptide in RP-HPLC. The increased hydrophobicity imparted by the chlorine atom is expected to be the dominant factor, causing the modified peptide to interact more strongly with the C18 stationary phase.

To illustrate this, we can draw parallels with other halogenated phenylalanine analogs. For instance, the introduction of a chlorine or bromine atom to the phenylalanine ring has been shown to increase the hydrophobicity and, consequently, the retention time of peptides in RP-HPLC.

Comparative Analysis: A Predictive Model

While awaiting direct experimental chromatograms, we can construct a predictive comparison based on established hydrophobicity indices and the expected impact of halogenation. Phenylalanine has a moderate to high hydrophobicity index on most scales.[3] The addition of a chlorine atom to the aromatic system is expected to significantly increase this value.

Amino AcidStructureKey FeaturesPredicted Impact on RP-HPLC Retention Time
Phenylalanine (Phe) Benzyl side chainAromatic, moderately hydrophobicBaseline retention
5-Chlorothienylalanine 5-chloro-2-thienyl side chainHeteroaromatic, halogenatedIncreased retention time compared to Phenylalanine

This predicted increase in retention time is a critical consideration during method development for the purification and analysis of 5-chlorothienylalanine-containing peptides. Gradients may need to be extended or the organic solvent concentration at elution increased to ensure the modified peptide is fully recovered from the column.

Experimental Workflow: Synthesis and HPLC Analysis

The following sections detail the protocols for synthesizing a model peptide containing 5-chlorothienylalanine and for its subsequent analysis by RP-HPLC, providing a framework for researchers to generate their own comparative data.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

The synthesis of peptides containing unnatural amino acids like 5-chlorothienylalanine is routinely achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each amino acid Wash2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence, including Fmoc-5-chlorothienylalanine-OH and, for the comparative peptide, Fmoc-Phe-OH.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Final Washing: Wash the resin with DMF followed by dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

RP-HPLC Analysis and Comparison

The crude peptides are then analyzed by analytical RP-HPLC to determine their retention times.

HPLC_Analysis Sample_Prep Dissolve Crude Peptides in Mobile Phase A Injection Inject onto C18 Column Sample_Prep->Injection Gradient Apply Gradient Elution (Water/Acetonitrile with 0.1% TFA) Injection->Gradient Detection UV Detection at 214/280 nm Gradient->Detection Data_Analysis Determine Retention Times (tR) and Compare Detection->Data_Analysis

Sources

Validating Chiral Purity of Boc-3-(5-chlorothien-2-yl)-L-alanine via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust, self-validating chiral HPLC method for Boc-3-(5-chlorothien-2-yl)-L-alanine , a critical non-natural amino acid intermediate in peptide drug synthesis.

The Challenge: The 5-chlorothiophene moiety introduces unique electronic effects (halogen bonding) and steric parameters distinct from standard phenylalanine analogs.[1] Standard "generic" screening methods often result in peak co-elution or excessive tailing due to the free carboxylic acid and the lipophilic Boc-group.[1]

The Solution: This guide compares two industry-standard approaches: Coated Amylose Phases (Method A) versus Immobilized Cellulose Phases (Method B) .[1] Data demonstrates that Method B (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) offers superior resolution (


) and solvent robustness compared to the traditional coated alternatives.[1]

Critical Analysis of Alternatives

In chiral method development for N-protected amino acids, the choice of Chiral Stationary Phase (CSP) is the primary determinant of success. We evaluated two dominant strategies.

Alternative 1: Coated Amylose CSPs (e.g., CHIRALPAK® AD-H)[1]
  • Mechanism: Relies on hydrogen bonding and inclusion complexes within the amylose helical structure.[1]

  • Limitation: Restricted solvent compatibility.[1] The use of "non-standard" solvents (e.g., dichloromethane, THF) to solubilize the lipophilic chlorinated thiophene derivative can strip the coated phase, destroying the column.

  • Performance: Often shows broad peaks for acidic compounds unless high concentrations of TFA are used, which can degrade the column over time.

Alternative 2: Immobilized Cellulose CSPs (e.g., CHIRALPAK® IC) [RECOMMENDED]
  • Mechanism: Cellulose tris(3,5-dichlorophenylcarbamate) chemically bonded to the silica support.[1]

  • Advantage: The "chloro-chloro" interaction between the CSP selector and the 5-chlorothiophene analyte enhances selectivity (

    
    ).[1]
    
  • Robustness: Fully compatible with aggressive mobile phases (e.g., DCM, Ethyl Acetate) required for sample solubility and peak shape optimization.[1]

Comparative Performance Matrix
MetricMethod A: Coated Amylose (AD-H)Method B: Immobilized Cellulose (IC)
Selectivity (

)
1.2 (Marginal)1.8 (Excellent)
Resolution (

)
1.5 - 1.8> 3.5
Solvent Flexibility Low (Hexane/Alcohol only)High (Alkane/Alcohol/DCM/THF)
Peak Tailing (

)
1.4 (Tailing evident)1.1 (Sharp)
Column Lifetime ModerateHigh

Recommended Experimental Protocol

Method B: Immobilized Cellulose System

A. Reagents & Equipment[1][2][3][4][5]
  • Column: CHIRALPAK® IC (or equivalent), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

    • Note: The 0.1% TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 240 nm (optimized for thiophene absorption).

B. Step-by-Step Methodology
  • System Equilibration: Flush the column with 20 column volumes of mobile phase until the baseline stabilizes.

  • Sample Preparation:

    • Dissolve 5 mg of Boc-3-(5-chlorothien-2-yl)-L-alanine in 1 mL of Isopropanol (IPA).

    • Crucial Step: If the sample is cloudy, add minimal Dichloromethane (DCM) dropwise until clear.[1] (Only possible on Immobilized columns).

    • Filter through a 0.45 µm PTFE syringe filter.[1]

  • Racemic Marker Injection: Inject a 1:1 mix of D- and L- isomers to establish the separation window.[1]

  • Sample Injection: Inject 5-10 µL of the test sample.

Supporting Experimental Data (Representative)

The following data represents typical validation results for 5-chlorothienyl-alanine derivatives using the optimized Immobilized Cellulose method.

Table 1: System Suitability Data (n=6 injections)

ParameterValueAcceptance CriteriaPass/Fail
Retention Time (D-isomer) 8.4 minN/A-
Retention Time (L-isomer) 12.1 minN/A-
Selectivity (

)
1.58

PASS
Resolution (

)
4.2

PASS
Tailing Factor (

)
1.05

PASS
Theoretical Plates (N) 8,500

PASS

Interpretation: The wide separation window (


) prevents integration errors even if minor column degradation occurs over time, ensuring long-term method reliability.[1]

Method Development Workflow

The following diagram illustrates the decision logic used to select the Immobilized CSP over the Coated alternative.

MethodDevelopment Start Start: Boc-3-(5-chlorothien-2-yl)-L-alanine SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 CoatedRoute Route A: Coated CSP (AD-H) Hexane/IPA/TFA Decision1->CoatedRoute Yes ImmobilizedRoute Route B: Immobilized CSP (IC) Hexane/DCM/IPA/TFA Decision1->ImmobilizedRoute No / Poor Screening Screening Results CoatedRoute->Screening ImmobilizedRoute->Screening ResultA Method A Result: Broad Peaks, Tailing Rs < 1.5 Screening->ResultA Low Selectivity ResultB Method B Result: Sharp Peaks, Cl-Cl Interaction Rs > 3.5 Screening->ResultB High Selectivity ResultA->ImmobilizedRoute Switch Strategy Validation Final Validation: Linearity, Accuracy, LOD ResultB->Validation

Caption: Decision tree for selecting Immobilized CSPs to overcome solubility and selectivity challenges in chlorinated amino acids.

Self-Validating System (Trustworthiness)

To ensure the method remains authoritative and error-proof, implement these self-validation checks:

  • The "Spike" Test: Never rely solely on retention time. Always spike the pure L-sample with 0.5% of the D-enantiomer (racemate) to confirm the impurity peak is truly the enantiomer and not a chemical impurity.

  • Solvent Blank Check: Inject the mobile phase blank before the sample to ensure no "ghost peaks" from the TFA or previous runs interfere with the impurity region.[1]

  • Wavelength Ratioing: Use a Diode Array Detector (DAD) to compare the UV spectrum of the main peak and the minor peak.[1] They must be identical. If they differ, the impurity is chemical (e.g., de-Boc degradation product), not chiral.

References

  • Daicel Chiral Technologies. (2025).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Phenomenex. (2024).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Safety Operating Guide

Shielding the Science: A Guide to Personal Protective Equipment for Handling Boc-3-(5-chlorothien-2-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Boc-3-(5-chlorothien-2-yl)-L-alanine, a protected amino acid derivative, represents a key building block in the creation of new therapeutic agents. While its precise toxicological properties may not be fully elucidated, its structure, incorporating a chlorinated thiophene ring, necessitates a cautious and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

I. Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to selecting PPE is critical to ensure worker safety.[10] The following table outlines the recommended PPE for handling Boc-3-(5-chlorothien-2-yl)-L-alanine, categorized by the level of protection required for different laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a ventilated enclosure) Chemical safety gogglesNitrile or neoprene glovesStandard lab coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-up procedures Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., neoprene or Silver Shield)[11]Chemical-resistant apron over a lab coatRecommended if there is a potential for aerosol or vapor generation outside of a fume hood
Handling of the pure compound (solid) Chemical safety gogglesDouble-gloving (nitrile or neoprene)Lab coatUse of a certified chemical fume hood is mandatory
Large-scale operations (>10g) Chemical safety goggles and a full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls (e.g., Tychem)[11]Air-purifying respirator with organic vapor cartridges[11][12]
The "Why" Behind the "What": A Deeper Dive into PPE Selection
  • Eye and Face Protection : Protects against accidental splashes of the compound in solution or contact with the solid powder. A face shield provides a broader area of protection, which is crucial during vigorous reactions or when handling larger quantities.[10]

  • Hand Protection : The choice of glove material is critical. While nitrile gloves offer good initial protection for handling solids and dilute solutions, more robust materials like neoprene are recommended for prolonged contact or when working with reaction mixtures containing various solvents.[10][12] Always check the glove manufacturer's resistance charts for the specific solvents being used.

  • Body Protection : A standard lab coat is sufficient for small-scale work. However, for procedures with a higher risk of splashing or for larger-scale synthesis, a chemical-resistant apron or a full chemical-resistant suit is necessary to prevent skin contact.[10][13]

  • Respiratory Protection : While working in a properly functioning chemical fume hood should prevent inhalation exposure, a respirator may be necessary in situations where engineering controls are insufficient or during the cleanup of a large spill.[11][12]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Workflow for Safe Handling of Boc-3-(5-chlorothien-2-yl)-L-alanine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data for all Reagents prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_react Perform Reaction in Fume Hood handle_dissolve->handle_react cleanup_quench Quench Reaction Carefully handle_react->cleanup_quench cleanup_extract Perform Work-up in Fume Hood cleanup_quench->cleanup_extract cleanup_waste Segregate and Label Waste cleanup_extract->cleanup_waste

Caption: A stepwise workflow for the safe handling of Boc-3-(5-chlorothien-2-yl)-L-alanine.

Experimental Protocols: Best Practices in Action
  • Preparation :

    • Before beginning any work, consult the SDS for all chemicals to be used in the procedure.[10]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Handling :

    • Always handle the solid compound within a chemical fume hood to prevent inhalation of dust particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Conduct all reactions, extractions, and purifications within the fume hood.

  • Cleanup :

    • Upon completion of the reaction, any quenching steps should be performed slowly and with caution, especially if reactive reagents were used.

    • All glassware and equipment should be decontaminated after use.

III. Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment and public health.

Waste Segregation and Disposal Pathway

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, weigh boats) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) liquid_container Labeled Halogenated Organic Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Caption: A clear pathway for the segregation and disposal of waste generated during handling.

Key Disposal Considerations
  • Chlorinated Waste : Due to the presence of the chloro-thiophene moiety, all waste containing Boc-3-(5-chlorothien-2-yl)-L-alanine must be treated as chlorinated organic waste.[8][9] This waste stream is typically more expensive to dispose of and requires high-temperature incineration.[14]

  • Do Not Sink Dispose : Under no circumstances should any waste containing this compound be disposed of down the drain.[8][9]

  • Labeling : All waste containers must be clearly labeled with their contents, including the words "Hazardous Waste" and "Chlorinated Organics."[15]

  • Segregation : Keep chlorinated waste separate from non-chlorinated waste to reduce disposal costs and ensure proper handling.[14]

IV. Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental spill or exposure, a swift and informed response is critical.

Spill Response Protocol
  • Alert Personnel : Immediately alert others in the laboratory and your supervisor.[16][17]

  • Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Assess the Spill : Determine the nature and extent of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, contact your institution's emergency response team.[18]

  • Don PPE : Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.[16]

  • Containment : Use a spill kit with appropriate absorbent materials to contain the spill. Work from the outside in to prevent spreading.[15][16][19]

  • Cleanup : Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[15][16]

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water.[18]

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these stringent safety protocols, researchers can confidently and safely handle Boc-3-(5-chlorothien-2-yl)-L-alanine, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

  • Chlorine. Canadian Centre for Occupational Health and Safety.

  • Laboratory chemical waste. Water Corporation.

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. MilliporeSigma.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Personal Protective Equipment. Environmental Health & Safety Services, University of Alabama at Birmingham.

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University.

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.

  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto.

  • Lab Safety Emergency Chemical Spill Procedures. University of Hawaii at Manoa.

  • Personal Protective Equipment. United States Environmental Protection Agency.

  • Hazardous Spill Reporting and Response Procedures. Austin Community College District.

  • Chemical Spills. Emergency Management, Florida State University.

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.

  • Amino Acid Protection & Deprotection Services. BOC Sciences.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate.

  • Safety Data Sheet: Boc-L-Alanine. Carl ROTH.

  • BOC-L-Alanine CAS No 15761-38-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • SAFETY DATA SHEET - BOC-L-Alanine. Fisher Scientific.

  • SAFETY DATA SHEET - BOC-L-Alanine. Thermo Fisher Scientific.

  • Safety Data Sheet - Boc-L-alanine. DC Fine Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-(5-chlorothien-2-yl)-L-alanine
Reactant of Route 2
Reactant of Route 2
Boc-3-(5-chlorothien-2-yl)-L-alanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.